molecular formula C12H16ClN3 B2847332 (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride CAS No. 1052415-16-3

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride

Cat. No.: B2847332
CAS No.: 1052415-16-3
M. Wt: 237.73
InChI Key: GNNZTLNTWLVGBQ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride is an organic compound with a complex structure that includes both pyrrole and pyridine rings. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with pyridin-3-ylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic properties

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-pyrrol-2-yl)methanamine: This compound is structurally similar but lacks the pyridine ring.

    Pyridin-3-ylmethylamine: This compound contains the pyridine ring but lacks the pyrrole moiety.

Uniqueness

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride is unique due to the presence of both pyrrole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-15-7-3-5-12(15)10-14-9-11-4-2-6-13-8-11;/h2-8,14H,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNZTLNTWLVGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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